molecular formula C11H13NO2 B3122138 3-phenylpyrrolidine-2-carboxylic Acid CAS No. 3005-68-3

3-phenylpyrrolidine-2-carboxylic Acid

Cat. No.: B3122138
CAS No.: 3005-68-3
M. Wt: 191.23 g/mol
InChI Key: VDEMEKSASUGYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolidine (B122466) Cores in Chemical Biology

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in chemical biology. researchgate.net Its significance stems from its presence in a vast array of natural products, including alkaloids and the proteinogenic amino acid proline. mdpi.com This structural motif imparts a unique three-dimensional architecture to molecules, which is crucial for their interaction with biological targets such as enzymes and receptors. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a high degree of stereochemical control in molecular design. researchgate.net This conformational rigidity and the presence of a basic nitrogen atom contribute to the diverse biological activities observed in pyrrolidine-containing compounds, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory effects.

Overview of 3-Phenylpyrrolidine-2-carboxylic Acid as a Versatile Synthetic and Medicinal Chemistry Scaffold

Within the broader class of pyrrolidine-containing molecules, this compound stands out as a particularly versatile scaffold. The presence of both a phenyl group and a carboxylic acid moiety on the pyrrolidine ring provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The stereochemical relationship between the phenyl and carboxylic acid groups (cis or trans) further expands the accessible chemical space and can profoundly influence biological activity. This scaffold can be considered a constrained analog of phenylalanine, an essential amino acid, suggesting its potential to interact with biological targets that recognize this natural substrate. The carboxylic acid provides a handle for amide bond formation, a common linkage in pharmaceuticals, while the phenyl group can be functionalized to modulate properties such as lipophilicity and target binding affinity.

Scope and Research Trajectories within the Field

Research surrounding the this compound framework is multifaceted, with several key trajectories. A primary focus is on the development of novel stereoselective synthetic methods to access enantiomerically pure isomers of this scaffold and its derivatives. mdpi.com In medicinal chemistry, a significant effort is directed towards the synthesis and biological evaluation of derivatives as potential therapeutic agents. nih.gov A notable area of investigation has been the development of antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), particularly the N-methyl-D-aspartate (NMDA) receptor subtype, which are implicated in a variety of neurological disorders. mdpi.com Furthermore, the inherent chirality and conformational constraints of the this compound scaffold make it an attractive candidate for applications in asymmetric catalysis, either as a chiral ligand or as an organocatalyst. nih.govresearchgate.net The exploration of new and unusual scaffolds remains a critical endeavor in medicinal chemistry to address challenges such as drug resistance and the need for novel intellectual property. rdd.edu.iq

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEKSASUGYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3005-68-3
Record name 3-Phenylproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3005-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 3 Phenylpyrrolidine 2 Carboxylic Acid and Its Analogs

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of 3-phenylpyrrolidine-2-carboxylic acid and its derivatives. Both enantioselective and diastereoselective methods have been developed to construct the chiral pyrrolidine (B122466) core with specific spatial arrangements of its substituents.

Enantioselective Approaches

Enantioselective strategies are designed to produce one enantiomer of a chiral molecule in excess over the other. This is crucial as different enantiomers can exhibit distinct biological activities.

A highly efficient and fully enantioselective strategy for synthesizing analogs of this compound utilizes a C(sp³)-H activation-arylation approach as the key step. nih.gov This methodology allows for the direct formation of a carbon-carbon bond on an unactivated sp³-hybridized carbon atom, providing a powerful tool for molecular construction. nih.govnih.gov

In a notable example, the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs was achieved using a palladium-catalyzed C-H activation strategy. nih.gov The process begins with N-Boc-(S)-proline, which is coupled with 8-aminoquinoline (B160924) to install a directing group. nih.gov This directing group facilitates the palladium-catalyzed arylation at the C-3 position of the pyrrolidine ring. nih.gov A key challenge in C(sp³)-H functionalization is controlling reactivity and selectivity, which is often achieved through such directing groups. nih.gov

A critical step in this sequence involves the removal of the 8-aminoquinoline directing group under basic conditions (NaOH in EtOH at 100 °C). nih.gov These forcing conditions advantageously lead to the complete epimerization of the alpha-carbon (C-2), resulting in the thermodynamically more stable trans product as a single enantiomer. nih.gov This C-H activation-arylation approach is noted for its efficiency and the complete enantiocontrol it provides over the final product. nih.gov

Table 1: Key Steps in Enantioselective C(sp³)-H Arylation

Step Reagents and Conditions Purpose Outcome
Directing Group Installation 8-Aminoquinoline, EDCI, HOBt, DCM Attaches a directing group to the proline nitrogen to guide the catalyst. N-protected proline with 8-AQ group installed.
C-H Arylation Aryl halide, 10 mol% Pd(OAc)₂, 30 mol% PivOH, Ag₂CO₃, Toluene Forms the C-C bond at the C-3 position of the pyrrolidine ring. Arylated pyrrolidine derivative.

| Directing Group Removal & Epimerization | 10 equiv. NaOH, EtOH, 100 °C | Cleaves the 8-AQ group and epimerizes the C-2 center. | Single enantiomer of the desired trans product. |

Data sourced from a study on the stereoselective synthesis of 3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov

Asymmetric 1,3-dipolar cycloaddition is a cornerstone for constructing highly substituted pyrrolidine rings with excellent stereocontrol. nih.govrsc.org This reaction involves the [3+2] cycloaddition of an azomethine ylide (a 1,3-dipole) with a dipolarophile, typically an alkene. nih.gov The stereochemical outcome at positions 3 and 4 is determined by the geometry of the dipolarophile, while the stereochemistry at positions 2 and 5 depends on the shape of the ylide. nih.gov

For the synthesis of this compound analogs, an azomethine ylide can be generated in situ from the condensation of an aldehyde and an amino acid ester. beilstein-journals.org The use of chiral metal complexes, such as those involving AgOAc and chiral phosphine (B1218219) ligands like TF-BiphamPhos, can catalyze the reaction asymmetrically, leading to the formation of spirooxindole-pyrrolidines with high diastereo- and enantioselectivity. nih.gov The versatility of this method allows for the creation of multiple contiguous stereocenters in a single step. rsc.orgnih.gov The choice of metal catalyst, ligand, and reaction conditions is crucial for achieving high levels of stereochemical induction. researchgate.net

Diastereoselective Synthesis

Diastereoselective synthesis aims to form a specific diastereomer of a product that has multiple stereocenters. In some cases, a racemic diastereoselective approach can be more efficient for creating specific relative stereochemistries. nih.gov For instance, a racemic synthesis of a cis-2,3-disubstituted pyrrolidine analog was achieved starting from (S)-O-methyl-proline. nih.gov The key steps involved converting the starting material into an enone, followed by bromination and a Suzuki coupling with a boronic acid. nih.gov Subsequent reduction of the alkene over a Palladium on carbon (Pd/C) catalyst yielded the racemic cis-diamine, which was then protected to give the desired product. nih.gov

Another powerful diastereoselective method is the 1,3-dipolar cycloaddition, which can be controlled to favor specific diastereomers. By using chiral azomethine ylides and specific dipolarophiles, such as 3-benzyloxy-substituted alkenoylcamphorsultams, trans-3,4-disubstituted pyrrolidines can be obtained with high diastereomeric ratios. researchgate.net

Chiral Auxiliary Applications in Pyrrolidine Ring Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry has been set, the auxiliary is removed. This strategy is widely used in asymmetric synthesis.

In the context of pyrrolidine synthesis, chiral auxiliaries have been effectively used in 1,3-dipolar cycloaddition reactions. researchgate.net For example, chiral acrylamides or alkenoylcamphorsultams can be used as the dipolarophile. researchgate.net The bulky, stereochemically defined auxiliary blocks one face of the double bond, forcing the azomethine ylide to approach from the less hindered face. This results in a cycloaddition that proceeds with high diastereoselectivity. researchgate.net The resulting cycloadduct contains the newly formed pyrrolidine ring with the desired relative and absolute stereochemistry. The chiral auxiliary can then be cleaved under specific reaction conditions to yield the enantiomerically enriched pyrrolidine product. researchgate.net

Classical and Modern Cyclization Techniques for Pyrrolidine Core Construction

The construction of the pyrrolidine ring is the fundamental step in the synthesis of this compound. A variety of both classical and modern cyclization techniques are available to form this five-membered heterocycle.

Classical methods often involve the intramolecular cyclization of linear precursors. One common approach is the reductive amination of 1,4-dicarbonyl compounds with a primary amine or ammonia. mdpi.com Another classical route is the intramolecular nucleophilic substitution of a γ-amino halide or alcohol. nih.gov

Modern cyclization techniques offer greater efficiency, selectivity, and functional group tolerance. These include:

1,4-Addition and Lactam Reduction: A strategy employed for certain analogs involves the 1,4-addition of an aryl cuprate (B13416276) to an enantiopure enone, which establishes the 3-phenyl substitution pattern. The resulting adduct is then subjected to lactam reduction using reagents like borane (B79455) in THF to form the pyrrolidine ring. nih.gov

Catalytic N-Heterocyclization: Iridium complexes, such as those with a Cp* ligand, have been shown to catalyze the efficient N-heterocyclization of primary amines with diols to form a variety of cyclic amines, including pyrrolidines. organic-chemistry.org

Intramolecular C-H Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct method for constructing the pyrrolidine ring under mild conditions with high regioselectivity. organic-chemistry.org

Intramolecular Schmidt Reaction: The reaction of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can be used to synthesize 2-substituted pyrrolidines. organic-chemistry.org

Table 2: Comparison of Modern Pyrrolidine Cyclization Techniques

Method Catalyst/Reagent Precursor Type Key Features
Catalytic N-Heterocyclization Cp*Ir complex Primary amine and diol Good to excellent yields for 5-, 6-, and 7-membered rings. organic-chemistry.org
Intramolecular C-H Amination Copper catalyst Amine with a remote C-H bond Mild conditions, high regio- and chemoselectivity. organic-chemistry.org
Intramolecular Schmidt Reaction Tf₂O ω-azido carboxylic acid Provides access to 2-substituted pyrrolidines. organic-chemistry.org

| 1,4-Addition / Lactam Reduction | Aryl cuprate / Borane | Enone | Establishes C-3 substitution prior to ring formation. nih.gov |

These advanced synthetic methodologies provide a robust toolkit for chemists to access this compound and its analogs with precise control over their three-dimensional structure, enabling further exploration of their chemical and biological properties.

Formation of the Pyrrolidine Ring via Cyclization Reactions

The construction of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been employed to form this five-membered heterocyclic system.

One prominent method involves the use of [3+2] cycloaddition reactions . These reactions, particularly those involving azomethine ylides with alkenes, are powerful tools for constructing substituted pyrrolidines with high stereoselectivity. osaka-u.ac.jpnih.gov Another approach is through intramolecular cyclization, which can be achieved by processes such as the amination of unsaturated carbon-carbon bonds. osaka-u.ac.jpnih.gov

A biocatalytic strategy has also been developed, employing transaminases to trigger the cyclization of ω-chloroketones. This method provides an asymmetric route to 2-substituted pyrrolidines. acs.org Furthermore, innovative methods like the photo-promoted ring contraction of pyridines have been reported, yielding pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as precursors to functionalized pyrrolidines. osaka-u.ac.jpnih.gov In the context of synthesizing analogs, a key strategy begins with commercially available N-Boc-D-proline, which already contains the pyrrolidine ring, and modifies it through subsequent reactions. nih.gov

Introduction of Phenyl Substituents via Substitution Reactions

The introduction of the phenyl group at the 3-position of the pyrrolidine ring is a critical transformation. Modern synthetic methods, such as palladium-catalyzed C(sp³)-H activation, have proven highly effective for this purpose. nih.gov This strategy allows for the direct arylation of the pyrrolidine core, offering an efficient and stereoselective route. nih.gov For instance, a stereoselective Pd-catalyzed C-H activation-arylation protocol has been successfully applied to an amide derived from N-Boc-D-proline using an appropriate aryl iodide. nih.gov

Alternative methods include conjugate addition reactions. The 1,4-addition of an aryl cuprate reagent to an enantiopure enone containing the pyrrolidine precursor has been utilized to install the phenyl group with high diastereoselectivity. nih.gov

Carboxylic Acid Functionalization via Hydrolysis of Ester Intermediates

The final step in many synthetic routes to this compound involves the deprotection of a carboxyl group, which is often masked as an ester to prevent unwanted side reactions. The hydrolysis of these ester intermediates to reveal the free carboxylic acid is a common and crucial functionalization step.

This transformation is typically achieved under basic or acidic conditions. mnstate.edu Alkaline hydrolysis, using reagents such as sodium hydroxide (B78521) (NaOH), potassium hydroxide, or lithium hydroxide in a suitable solvent like ethanol (B145695), is a frequently employed method. nih.govgoogle.com For example, an amide can be hydrolyzed under basic conditions using NaOH in ethanol at elevated temperatures. nih.gov

Alternatively, acidic hydrolysis can be used. gcwgandhinagar.com In syntheses where other acid-labile protecting groups are present, such as a tert-butoxycarbonyl (Boc) group, a global deprotection step using a strong acid like trifluoroacetic acid (TFA) can simultaneously hydrolyze esters and remove other protecting groups to yield the final amino acid. nih.govgcwgandhinagar.com The choice of hydrolysis conditions depends on the stability of other functional groups and protecting groups within the molecule. ddugu.ac.inorganic-chemistry.orgnii.ac.jporganic-chemistry.org

Protecting Group Chemistry in this compound Synthesis

The synthesis of complex molecules like this compound necessitates the use of protecting groups to temporarily mask reactive functional groups, namely the secondary amine and the carboxylic acid. This strategy prevents these groups from interfering with reactions at other sites of the molecule.

N-Protection Strategies (e.g., tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc))

Protecting the nitrogen atom of the pyrrolidine ring is essential during many synthetic transformations. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.gov

Protecting GroupAbbreviationCommon Reagent for IntroductionCommon Reagent for Removal
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA), Hydrochloric acid (HCl)
9-FluorenylmethyloxycarbonylFmoc9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Piperidine

Syntheses often commence with commercially available N-Boc-D-proline, which provides a convenient starting point with the nitrogen already protected. nih.gov The Boc group is typically removed in the final stages of the synthesis using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). nih.govgcwgandhinagar.com

Carboxyl Group Protection and Deprotection

The carboxylic acid moiety must also be protected to prevent its acidic proton from interfering with base-sensitive reagents and to avoid its participation in nucleophilic reactions. ddugu.ac.in Esters are the most common protecting groups for carboxylic acids. ddugu.ac.in

Protecting Group TypeExampleProtection MethodDeprotection Method
Alkyl EsterMethyl, EthylEsterification (e.g., SOCl₂ in alcohol)Acid or base hydrolysis (e.g., HCl or NaOH)
tert-Butyl Estert-BuReaction with tert-butyl 2,2,2-trichloroacetimidate (TBTA)Acidolysis (e.g., Trifluoroacetic acid (TFA))
Benzyl (B1604629) EsterBnEsterification with benzyl alcoholHydrogenolysis (H₂/Pd) or strong acid

In the synthesis of this compound analogs, carboxylic acids have been protected as tert-butyl esters. nih.gov A particularly challenging step can be the simultaneous protection of multiple carboxylic acids, where reagents like tert-butyl 2,2,2-trichloroacetimidate (TBTA) have been found to be effective. nih.gov Deprotection is generally achieved through hydrolysis, with conditions chosen to avoid affecting other parts of the molecule. gcwgandhinagar.comddugu.ac.innih.gov For tert-butyl esters, acidic conditions, such as treatment with TFA, are used for cleavage. nih.gov

Derivatization and Functionalization Strategies

The this compound scaffold can be further modified to create a diverse range of analogs, which is particularly useful for structure-activity relationship (SAR) studies in drug discovery. nih.gov Derivatization can occur at several positions, including the pyrrolidine nitrogen, the carboxylic acid, and the phenyl ring.

For instance, the nitrogen atom can be functionalized to form sulfonamides or benzamides after the removal of a protecting group. nih.gov The carboxylic acid can be converted into amides by coupling with various amines or amino acids. rroij.comresearchgate.net This is a common strategy to explore new chemical space and modulate the pharmacological properties of the parent compound. nih.gov

The phenyl ring offers numerous opportunities for functionalization. Substituents can be introduced at various positions to probe interactions with biological targets. Examples of such functionalization include the introduction of:

Halogens (e.g., Chloro) nih.gov

Carboxylic acid groups nih.gov

Azide groups, which can be further converted to triazoles nih.gov

Boronic acids for subsequent coupling reactions nih.gov

Heteroaromatic rings like pyridines and pyrimidines nih.gov

These modifications are typically achieved through standard organic reactions such as Suzuki coupling with boronic acids, nucleophilic aromatic substitution, or by starting with an already functionalized phenyl-containing building block. nih.gov These derivatization strategies allow for a systematic exploration of how different functional groups impact the biological activity of the core this compound structure. nih.gov

Amidation Reactions for Carboxamide Derivatives

The conversion of the carboxylic acid moiety of this compound into a carboxamide is a key transformation for creating derivatives with altered pharmacological profiles. Amidation reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Commonly, amide bonds are formed through the reaction of carboxylic acids or their activated derivatives with appropriate amines. researchgate.net A widely used approach involves the use of coupling agents to activate the carboxylic acid, enabling the reaction to proceed under mild conditions. researchgate.net For instance, in the synthesis of analogs of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid, amide coupling has been successfully achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. nih.gov This method is effective for coupling the pyrrolidine-2-carboxylic acid moiety with various amino acids and other amine-containing fragments. nih.gov

Another strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This can be accomplished using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with an amine to form the desired amide. While effective, this method can be harsh and may not be suitable for sensitive substrates. reddit.com

More recent, "green" chemistry approaches aim to form amide bonds directly from carboxylic acids and amines without the need for traditional, often wasteful, coupling reagents. nih.gov One such method involves the in-situ formation of a thioester intermediate from the carboxylic acid using a dithiocarbamate. This thioester then readily reacts with an amine to yield the amide. nih.gov This one-pot procedure offers a safer and more environmentally friendly alternative for the synthesis of carboxamide derivatives. nih.gov

Coupling Agent/MethodReagentsKey FeaturesReference
Carbodiimide CouplingEDCI, HOBtMild reaction conditions, suitable for sensitive substrates. nih.gov
Acyl Chloride FormationOxalyl chloride or Thionyl chloride, followed by amineHighly reactive intermediate, may require protection of other functional groups. reddit.com
Thioester-mediated AmidationDithiocarbamate, followed by amine"Green" one-pot procedure, avoids traditional coupling reagents. nih.gov

Esterification and Subsequent Hydrolysis

Esterification of the carboxylic acid group of this compound is a common strategy to mask the acidic proton, increase lipophilicity, or to create prodrugs. The resulting esters can be subsequently hydrolyzed back to the carboxylic acid under controlled conditions.

The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This is an equilibrium reaction, and to drive it towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk The reaction is typically heated under reflux to increase the reaction rate. scienceready.com.au

For instance, in the synthesis of analogs of the target compound, esterification has been achieved by treating the carboxylic acid with thionyl chloride in methanol (B129727) at reflux. nih.gov A more challenging transformation involved the simultaneous protection of two carboxylic acid groups as tert-butyl esters, where tert-butyl 2,2,2-trichloroacetimidate (TBTA) was found to be a superior reagent. nih.gov

Hydrolysis of the resulting esters to regenerate the carboxylic acid can be achieved under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is driven to completion by the presence of excess water. physicsandmathstutor.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the use of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). youtube.commnstate.edu This reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. youtube.com In the synthesis of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, amide hydrolysis was achieved under basic conditions using NaOH in ethanol at elevated temperatures. nih.gov

ReactionReagents/ConditionsProductReference
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat (Reflux)Ester masterorganicchemistry.comchemguide.co.uk
Esterification with TBTAtert-Butyl 2,2,2-trichloroacetimidate (TBTA), Dichloromethanetert-Butyl Ester nih.gov
Acid-Catalyzed HydrolysisExcess Water, Strong Acid CatalystCarboxylic Acid physicsandmathstutor.com
Base-Catalyzed Hydrolysis (Saponification)Strong Base (e.g., NaOH), followed by Acid WorkupCarboxylic Acid nih.govyoutube.com

Oxidation and Reduction Pathways

Oxidation and reduction reactions provide pathways to further diversify the functionality of this compound and its analogs. These reactions can target the carboxylic acid group, the pyrrolidine ring, or the phenyl substituent, leading to a wide array of novel structures.

The carboxylic acid group is at a relatively high oxidation state and can be reduced to a primary alcohol. chemguide.co.uk Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which proceeds through an intermediate aldehyde that is further reduced in situ. chemguide.co.uklibretexts.orgmsu.edu Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids to primary alcohols. msu.edu Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk Partial reduction of carboxylic acids to aldehydes is a more challenging transformation and often requires specialized reagents and conditions. libretexts.org In the synthesis of analogs of this compound, the reduction of a lactam (a cyclic amide within the pyrrolidine ring system) has been achieved using borane dimethyl sulfide (B99878) complex (DMS·BH₃) or super-hydride (lithium triethylborohydride). nih.gov Furthermore, an aldehyde functional group has been reduced to a primary alcohol using sodium borohydride in methanol. nih.gov

The oxidation of the pyrrolidine ring can lead to the formation of various interesting structures. For example, derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid have been shown to undergo irreversible oxidation in two stages, leading to the formation of a phenoxy radical. researchgate.net This suggests potential applications as antioxidant agents. researchgate.net In a synthetic route towards analogs, an alkene was converted to an aldehyde via oxidative cleavage using osmium tetroxide (OsO₄) and sodium periodate (B1199274) (NaIO₄). nih.gov

TransformationReagentsProductKey FeaturesReference
Reduction of Carboxylic AcidLiAlH₄ or B₂H₆Primary AlcoholComplete reduction of the carboxylic acid group. chemguide.co.ukmsu.edu
Reduction of LactamDMS·BH₃ or Super-hydridePyrrolidineReduction of the cyclic amide bond. nih.gov
Oxidation of PhenolElectrochemical or PbO₂Phenoxy RadicalIrreversible, two-stage oxidation. researchgate.net
Oxidative Cleavage of AlkeneOsO₄, NaIO₄AldehydeCleavage of a carbon-carbon double bond. nih.gov

Biocatalytic Approaches to Pyrrolidine-2,3-diones and Related Structures

Biocatalysis offers an attractive, environmentally friendly alternative for the synthesis of complex molecules, often providing high stereoselectivity under mild reaction conditions. In the context of this compound and its analogs, biocatalytic methods are being explored for the synthesis of related heterocyclic structures, such as pyrrolidine-2,3-diones.

A notable biocatalytic approach has been developed for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. researchgate.netrsc.org This method utilizes a laccase from the fungus Myceliophthora thermophila (Novozym 51003) to catalyze the oxidation of catechols to ortho-quinones. researchgate.netrsc.org These highly reactive intermediates then undergo a subsequent 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. rsc.org This enzymatic cascade leads to the formation of new all-carbon quaternary stereocenters. rsc.org The reaction has been successfully applied to a variety of substituted catechols and pyrrolinones, yielding a range of products in moderate to good yields (42–91%). rsc.org This biocatalytic strategy highlights the potential of enzymes to construct complex heterocyclic scaffolds that are of interest in medicinal chemistry. researchgate.net

The synthesis of the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one precursors for this biocatalytic reaction involves a multi-component reaction between dimethyl acetylenedicarboxylate (B1228247) (DMAD), various amines, and benzaldehyde (B42025) derivatives. rsc.org

EnzymeReaction TypeSubstratesProductsYieldsReference
Laccase (Myceliophthora thermophila)Oxidation and 1,4-Addition CascadeCatechols, 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-onesFunctionalized Pyrrolidine-2,3-diones42-91% researchgate.netrsc.org

Structure Activity Relationship Sar Studies of 3 Phenylpyrrolidine 2 Carboxylic Acid Analogs

Influence of Stereochemistry on Biological Activity and Receptor Interactions

Stereochemistry plays a pivotal role in the biological activity of 3-phenylpyrrolidine-2-carboxylic acid analogs, dictating how these molecules interact with their biological targets. The spatial arrangement of atoms, defined by isomeric forms and diastereomeric purity, is a key determinant of receptor binding and subsequent biological response.

The relative orientation of substituents on the pyrrolidine (B122466) ring, specifically the cis and trans configurations, significantly affects the biological profile of these compounds. For instance, in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives, which are analogs, the cis-3R,4S-configured compounds demonstrated potent agonistic activity at peroxisome proliferator-activated receptors (PPARs), highlighting a preference for a specific spatial arrangement. nih.gov This preference is often attributed to the defined geometry of the receptor's binding pocket, which can better accommodate one isomer over the other.

Similarly, the absolute configuration at chiral centers, designated as S or R, is crucial for biological recognition. Studies on other heterocyclic compounds, such as 3-Br-acivicin isomers, have shown that stereochemistry can lead to significant differences in antimalarial activity, with the (5S, αS) isomers exhibiting enhanced potency. nih.gov This suggests that a stereoselective uptake or interaction with the target enzyme is responsible for the observed biological activity. nih.gov The different spatial orientations of substituents can lead to distinct binding modes within enantioselective proteins, thereby altering the biological profile of the drug candidates. researchgate.net

For example, in the context of ionotropic glutamate (B1630785) receptors (iGluRs), the 2,3-trans relationship in certain this compound analogs has been confirmed through synthesis and spectroscopic analysis. nih.gov The distinct chemical shifts of protons in the cis and trans isomers underscore the different spatial environments and, by extension, their potential for differential receptor interactions. nih.gov Furthermore, while the 2,4-cis stereochemistry in some C4-analogs is opposite to that of naturally occurring ligands, it can still result in a good fit within the binding pocket of certain receptors, such as the ligand-binding domain of GluK1. nih.gov

The diastereomeric purity of this compound analogs is a critical factor for their biological efficacy. Diastereomers, being stereoisomers that are not mirror images, can have vastly different biological activities. Therefore, obtaining a single, pure diastereomer is often a key objective in the synthesis of these compounds.

The synthesis of these analogs frequently yields a mixture of diastereomers, which then require separation to isolate the desired active compound. For instance, the alkylation of certain precursors can result in a mixture of trans and cis diastereomers, which can be separated using techniques like flash column chromatography. nih.gov The ability to achieve full diastereoselectivity in the synthesis is a significant advantage, as it ensures that the final product is a single, well-defined stereoisomer. nih.gov

The importance of diastereomeric purity is underscored by the fact that different diastereomers can interact with biological targets in fundamentally different ways. One diastereomer might act as a potent agonist, while another could be inactive or even an antagonist. This highlights the necessity of stereocontrolled synthesis and purification to ensure the desired pharmacological effect.

Positional and Substituent Effects on the Phenyl Ring

Modifications to the phenyl ring of this compound analogs, including the position and nature of substituents, have a profound impact on their bioactivity and receptor selectivity. These changes can alter the electronic and steric properties of the molecule, influencing how it interacts with its biological target.

A systematic investigation into the effects of substituents on the phenyl ring has revealed a strong correlation between the position of the substituent and the resulting biological activity. An extensive structure-activity relationship (SAR) study involving 40 new analogs of a parental 2,3-trans-3-carboxy-3-phenylproline scaffold demonstrated that introducing substituents at the 5'-position of the phenyl ring generally leads to selectivity for the N-methyl-D-aspartate (NMDA) receptors. nih.gov This finding has enabled the development of selective NMDA receptor antagonists with high potency, exhibiting IC50 values as low as 200 nM. nih.gov These antagonists also show a significant preference for GluN1/GluN2A over GluN1/GluN2B-D NMDA receptor subtypes. nih.gov

The following table summarizes the impact of various substituents on the phenyl ring on NMDA receptor activity, based on the findings from the SAR study.

Substituent PositionSubstituentEffect on NMDA Receptor Activity
5'VariousGeneral trend of selectivity for NMDA receptors
4'ChlorineInfluences binding affinity profile
4' and 5'VariousFurther exploration of NMDA receptor selectivity

While not explicitly detailed in the provided search results for this compound, the introduction of fluorinated groups like perfluoroisopropyl can significantly impact a molecule's properties. In a related context of pyrrolidine derivatives, a hexafluoroisopropyl alcohol moiety was found to be crucial for establishing a hydrogen bonding interaction with a specific histidine residue in its target receptor. nih.gov This highlights the potential of such groups to introduce specific, favorable interactions that can enhance binding affinity and selectivity.

Fluorinated groups are known to alter the lipophilicity, metabolic stability, and conformational preferences of a molecule. The strong electron-withdrawing nature of perfluoroalkyl groups can also influence the electronic properties of the aromatic ring, which in turn can affect receptor interactions.

Modifications on the Pyrrolidine Nitrogen and Carboxyl Groups

Modifications to the pyrrolidine nitrogen and the carboxyl groups of this compound analogs are key strategies for fine-tuning their pharmacological properties. These functional groups are often directly involved in interactions with the biological target, and even minor alterations can lead to significant changes in activity and selectivity.

The carboxyl groups are also critical for the biological activity of these compounds, often acting as a key recognition element for the receptor. Modifications such as esterification or amide formation can alter the charge and hydrogen-bonding capabilities of the molecule. For instance, coupling an amino acid or a short peptide to a carboxylate group has been explored as a strategy to probe for additional binding interactions within the receptor. nih.gov The synthesis of such amino acid conjugates allows for a diversity-oriented approach to explore the receptor's binding site. nih.gov

The following table provides examples of modifications on the pyrrolidine nitrogen and carboxyl groups and their potential impact on biological activity.

Modification SiteType of ModificationPotential Impact on Biological Activity
Pyrrolidine NitrogenSubstitution (e.g., alkylation)Can increase agonist activity by occupying a specific receptor pocket.
Carboxyl GroupEsterificationAlters charge and hydrogen-bonding capacity, potentially affecting receptor recognition.
Carboxyl GroupAmide formation (e.g., with amino acids)Allows for exploration of additional binding interactions within the receptor.

Mechanistic Investigations of Biological Activities

Receptor Binding and Modulation Mechanisms

The 3-phenylpyrrolidine-2-carboxylic acid scaffold serves as a foundational structure for compounds that exhibit diverse pharmacological activities, including antagonism at ionotropic glutamate (B1630785) receptors, agonism at melanocortin receptors, and inverse agonism at the RORγt nuclear receptor. The specific interactions and mechanisms are detailed below.

Analogs derived from the 2,3-trans-3-carboxy-3-phenylproline scaffold, a core structure related to this compound, have been identified as competitive antagonists for ionotropic glutamate receptors (iGluRs). nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring, particularly at the 5' position, generally lead to selectivity for the N-methyl-D-aspartate (NMDA) receptor subtype of iGluRs. nih.gov

Research has led to the development of selective NMDA receptor antagonists based on this scaffold, with some analogs displaying high potency. nih.gov Functional assays on the four NMDA receptor subtypes (GluN1/GluN2A-D) have shown that these compounds can achieve IC50 values as low as 200 nM. nih.gov Notably, these antagonists exhibit a significant preference for the GluN1/GluN2A subtype, with selectivity ranging from 3- to 34-fold over the GluN1/GluN2B-D subtypes. nih.gov

Table 1: Potency and Selectivity of a Representative (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analog at NMDA Receptor Subtypes Data synthesized from findings on potent analogs within the series. nih.gov

Receptor SubtypeIC50 (nM)Fold Selectivity vs. GluN2A
GluN1/GluN2A~2001 (Reference)
GluN1/GluN2B> 600> 3-fold
GluN1/GluN2C> 6800> 34-fold
GluN1/GluN2D> 6800> 34-fold

The antagonistic activity of these compounds stems from their interaction with the NMDA receptor's ligand-binding domain (LBD). In the active, agonist-bound state, the LBD adopts a "closed" conformation. nih.gov The this compound-based antagonists are designed to bind in a manner that stabilizes an "open," inactive conformation of the LBD. nih.gov Molecular modeling and SAR studies suggest that specific analogs can form electrostatic and hydrogen bonding interactions with key amino acid residues, such as Glu441, within the binding pocket. These interactions are crucial for preventing the conformational change required for receptor activation and ion channel opening, thereby stabilizing the receptor in its inactive state. nih.gov

Derivatives of the 3-phenylpyrrolidine (B1306270) scaffold have been investigated as ligands for melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). nih.govresearchgate.net In a series of 3-arylpyrrolidine-2-carboxamide derivatives, the stereochemistry of the pyrrolidine (B122466) ring was found to be critical for binding affinity. nih.gov Of the four possible stereoisomers, the (2R,3R)-pyrrolidine isomer was identified as having the most potent affinity for the MC4 receptor. nih.gov This highlights the specific spatial arrangement required for effective interaction with the MC4R binding site. While these studies focused on carboxamide derivatives, they underscore the potential of the 3-phenylpyrrolidine core in designing melanocortin receptor modulators.

The 3-phenylpyrrolidine scaffold is also a key component in the design of inverse agonists for the Retinoic acid receptor-related orphan receptor gamma t (RORγt). nih.govnih.gov RORγt is a nuclear receptor that functions as a key transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells. nih.gov Inverse agonists bind to the receptor and reduce its basal, constitutive activity. The mechanism involves destabilizing the active conformation of the receptor, particularly Helix 12 (H12) in the LBD, which compromises the recruitment of coactivators and promotes the recruitment of corepressors, leading to decreased gene transcription. nih.gov Phenyl (3-phenylpyrrolidin-3-yl)sulfone analogs have been successfully developed as potent RORγt inverse agonists. nih.gov

A significant challenge in the development of RORγt modulators is achieving selectivity over other related nuclear receptors. Initial compounds based on the phenyl (3-phenylpyrrolidin-3-yl)sulfone scaffold showed considerable cross-reactivity with the Pregnane X Receptor (PXR) and Liver X Receptors α and β (LXRα and LXRβ). nih.gov Through structure-based design, it was discovered that introducing specific structural elements, such as polar amides at the N1-position of the pyrrolidine ring, was critical for achieving high selectivity. nih.gov These modifications successfully reduced the affinity for PXR, LXRα, and LXRβ, yielding RORγt inverse agonists with excellent selectivity profiles. nih.gov

Neurobiological Interactions

Potential Neuroprotective Pathways

The neuroprotective potential of this compound is an area of growing scientific interest. While direct studies on its specific neuroprotective mechanisms are not extensively detailed in publicly available research, the structural similarity to other well-characterized pyrrolidine derivatives allows for informed hypotheses regarding its potential pathways of action. The primary proposed mechanism centers on the modulation of excitatory neurotransmission, particularly through the antagonism of ionotropic glutamate receptors (iGluRs).

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a variety of neurological disorders. nih.gov Excessive activation of glutamate receptors, a phenomenon known as excitotoxicity, leads to an influx of calcium ions into neurons, triggering a cascade of events that result in neuronal damage and death. virginia.edu Consequently, antagonists of glutamate receptors are considered a promising therapeutic strategy for neuroprotection. virginia.edu

Research into analogs of this compound, such as (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid, has provided significant insights. nih.govnih.gov These studies have demonstrated that this class of compounds can act as competitive antagonists at iGluRs, including the NMDA, AMPA, and kainate receptor subtypes. nih.gov The antagonistic activity of these compounds is believed to stem from their ability to bind to the glutamate recognition site on the receptor, thereby preventing the binding of glutamate and subsequent receptor activation. nih.gov

The neuroprotective effects of such antagonism are multifaceted. By blocking NMDA receptors, for instance, these compounds can mitigate the excitotoxic cascade, thereby preserving neuronal integrity in conditions such as ischemia and traumatic brain injury. mdpi.com Furthermore, the modulation of glutamate signaling can influence synaptic plasticity and neuronal survival pathways, potentially offering therapeutic benefits in chronic neurodegenerative diseases. nih.gov

While the direct investigation of this compound is still emerging, the compelling evidence from its analogs strongly suggests that its neuroprotective properties are likely mediated through the attenuation of glutamate-induced excitotoxicity. Future research will be crucial to fully elucidate the specific interactions of this compound with glutamate receptor subtypes and to explore other potential neuroprotective mechanisms, such as the modulation of voltage-gated ion channels or intracellular signaling cascades.

Research Findings on a Structurally Related Analog: (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid

Receptor SubtypeActivityPotency (IC50/Ki)Reference
NMDA ReceptorsAntagonistAs low as 200 nM nih.gov
GluK1AntagonistKi = 4.8 µM nih.gov
GluK3AntagonistKi = 0.87 µM nih.gov
GluA2Antagonist- nih.gov

Computational and Chemoinformatic Approaches in Research on 3 Phenylpyrrolidine 2 Carboxylic Acid

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of techniques used to represent and simulate molecules in a three-dimensional space. These studies are crucial for understanding how a ligand might interact with a biological target, predicting its pharmacological effects, and refining its structure for better efficacy.

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating the interactions within a biological system, such as a ligand bound to a receptor, MD can predict the stability of the complex, conformational changes, and the dynamics of their interaction. mdpi.com For derivatives of the 3-phenylpyrrolidine-2-carboxylic acid scaffold, MD simulations are employed to understand how these molecules behave in a physiological environment when interacting with a target protein. researchgate.net

The process involves placing the ligand-protein complex in a simulated aqueous environment and calculating the forces between atoms over a series of time steps. This generates a trajectory of the complex, revealing how the ligand settles into the binding pocket and how the protein structure adapts. nih.gov These simulations can elucidate the stability of key interactions, such as hydrogen bonds, and provide insights into the binding free energy, which is a critical parameter for predicting a compound's potency. Studies on related heterocyclic compounds have successfully used MD simulations to confirm the stability of docked complexes and to explore potential binding modes. researchgate.netnih.gov

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for predicting the binding affinity of a potential drug molecule. The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on how well they fit energetically and sterically. mdpi.com

For compounds based on the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid framework, molecular docking studies have been performed to evaluate their potential as antimicrobial agents. In one such study, the derivative (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) was docked against the active site of Staphylococcus aureus DNA gyrase B. The results indicated a strong binding affinity, with a calculated binding energy of -8.9 kcal/mol. nih.gov The analysis of the docked pose revealed multiple key interactions, including hydrogen bonds and hydrophobic interactions with crucial amino acid residues in the active site, suggesting a plausible mechanism of action. nih.gov

Table 1: Molecular Docking Interaction Data for BCOPCA

Interacting ResidueInteraction TypeDistance (Å)
ASP 79Hydrogen Bond2.92
ILE 84Hydrophobic-
PRO 85Hydrophobic-
GLY 83van der Waals-
THR 173van der Waals-

This table presents the key molecular interactions identified from docking studies of (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid with the DNA gyrase B active site. Data sourced from nih.gov.

The detailed analysis of the three-dimensional structure of a receptor-ligand complex is critical for understanding the molecular basis of its biological activity. nih.gov Following docking and molecular dynamics simulations, researchers analyze the specific interactions that stabilize the complex. This includes identifying hydrogen bonds, hydrophobic contacts, electrostatic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor. acs.org

For instance, in the structural analysis of hydroxycarboxylic acid receptor 2 (HCAR2) complexes, cryo-electron microscopy has revealed that ligands are held in a deep pocket enclosed by extracellular loops, which isolates them from the external solvent. researchgate.net This type of detailed structural information helps rationalize the structure-activity relationships (SAR) observed for a series of compounds and guides the design of new derivatives with improved binding affinity and selectivity. acs.org Analysis of the BCOPCA-DNA gyrase B complex showed that the carboxylic acid group and benzylidene moieties were crucial for forming stabilizing interactions within the binding pocket. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, geometry, and reactivity of a molecule. These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of compounds. longdom.org For derivatives of this compound, DFT calculations have been performed to establish their most stable three-dimensional conformation.

In a study on (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA), DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set were used to optimize the molecular structure. nih.gov The calculated bond lengths, bond angles, and dihedral angles from this optimization provide a precise picture of the molecule's geometry in its ground state. These theoretical parameters were found to be in good agreement with experimental data where available, validating the computational approach. nih.govresearchgate.net

Table 2: Selected Optimized Geometrical Parameters of BCOPCA (using B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthC=O (Carboxylic Acid)1.21 Å
Bond LengthO-H (Carboxylic Acid)0.97 Å
Bond LengthC=O (Pyrrolidone Ring)1.22 Å
Bond AngleO-C-O (Carboxylic Acid)122.1°
Dihedral AngleC-C-C=O (Carboxylic Acid)179.9°

This table shows key geometrical parameters for BCOPCA as determined by DFT calculations, providing insight into its stable molecular conformation. Data sourced from nih.gov.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comnih.gov A small energy gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Frontier Orbital Energies and Reactivity Descriptors

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
BCOPCA-6.41-2.993.42
4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid-6.39-1.574.82

This table compares the calculated frontier orbital energies and the resulting energy gap for two derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, indicating their relative chemical reactivity. Data sourced from nih.govresearchgate.net.

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) mapping are computational tools used to visualize the three-dimensional charge distribution of a molecule. wuxiapptec.comproteopedia.org These maps are crucial for understanding and predicting a molecule's intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. proteopedia.orgresearchgate.net The electrostatic potential is calculated as the interaction energy between a positive point charge and the molecule's nuclei and electrons. wuxiapptec.com

An ESP map displays regions of negative potential (electron-rich) in shades of red and orange, which are favorable sites for electrophilic attack, while regions of positive potential (electron-poor) are shown in blue, indicating favorable sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent neutral or weakly interacting regions. researchgate.net

For this compound, an ESP map would reveal specific charge distribution patterns based on its functional groups:

Negative Potential: The highest electron density (deep red) would be concentrated around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors.

Positive Potential: Electron-deficient regions (blue) would be located around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen attached to the nitrogen atom in the pyrrolidine (B122466) ring. These sites are key hydrogen bond donors.

Neutral/Aromatic Region: The phenyl ring would generally exhibit a less polarized potential, though the π-electron system can engage in hydrophobic and π-π stacking interactions, which are critical for binding to aromatic amino acid residues in protein targets. nih.gov

Understanding this potential map allows researchers to predict how this compound might orient itself within a protein's binding pocket and guides the rational design of derivatives with enhanced binding affinity.

Prediction of Pharmacological Profiles

ADMET prediction involves the computational modeling of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity. audreyli.comnih.gov These predictions are vital for weeding out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. audreyli.com Online servers and specialized software are used to calculate these properties based on the molecule's structure. nih.gov

Key ADMET parameters that would be evaluated for this compound are presented in the table below.

ParameterDescriptionPredicted Outcome for a Drug Candidate
Absorption
Human Intestinal Absorption (HIA)Predicts the percentage of the compound absorbed through the human gut.High
Caco-2 PermeabilityAn in vitro model for predicting intestinal absorption of drugs.High permeability
P-glycoprotein (P-gp) Substrate/InhibitorP-gp is an efflux pump that can remove drugs from cells, affecting bioavailability. nih.govNon-substrate and non-inhibitor preferred
Distribution
Blood-Brain Barrier (BBB) PenetrationPredicts the ability of the compound to cross the BBB and act on the central nervous system.Desirable for CNS targets, undesirable for others
Plasma Protein Binding (PPB)The extent to which a drug binds to proteins in the blood plasma.Moderate binding is often optimal
Metabolism
Cytochrome P450 (CYP) InhibitionPredicts if the compound inhibits major CYP enzymes (e.g., CYP2D6, CYP3A4), which can lead to adverse drug-drug interactions. frontiersin.orgNon-inhibitor preferred
Toxicity
AMES ToxicityPredicts the mutagenic potential of a compound.Non-mutagenic
hERG InhibitionPredicts the risk of cardiotoxicity by blocking the hERG potassium channel.Non-inhibitor preferred

This table represents a typical in silico ADMET profile; specific predicted values for this compound require dedicated software analysis.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses physicochemical properties similar to those of known oral drugs. nih.gov This assessment is often based on established guidelines like Lipinski's Rule of Five and Veber's Rules. Compounds that adhere to these rules are considered more likely to have favorable ADME properties and higher bioavailability.

The physicochemical properties of this compound are evaluated against these common drug-likeness criteria in the table below.

PropertyValue for this compoundLipinski's Rule of Five GuidelineVeber's Rule Guideline
Molecular Weight (MW)191.23 g/mol ≤ 500-
LogP (Octanol-Water Partition Coefficient)~1.3 (Predicted)≤ 5-
Hydrogen Bond Donors (HBD)2 (NH and OH)≤ 5-
Hydrogen Bond Acceptors (HBA)3 (N and 2xO)≤ 10-
Rotatable Bonds (NRB)2-≤ 10
Topological Polar Surface Area (TPSA)60.3 Ų-≤ 140 Ų

Based on these calculated and predicted properties, this compound fully complies with both Lipinski's and Veber's rules. This favorable profile suggests that the molecule possesses a strong foundation for good oral bioavailability and is a promising scaffold for further drug development.

Chemoinformatic Tools for Library Design and Virtual Screening

The this compound scaffold is a valuable starting point for the design of compound libraries aimed at discovering novel therapeutic agents. lifechemicals.com Chemoinformatic tools are essential for constructing these libraries and for performing virtual screening to identify promising candidates. nih.gov

Library Design: The design of a virtual library based on the this compound core involves systematically modifying its structure. This can be achieved by adding various substituents at different positions on the pyrrolidine ring or the phenyl group. The goal is to create a diverse set of virtual compounds that explore a wide chemical space around the core scaffold. nih.gov Chemoinformatic tools help ensure the diversity of the library and filter out compounds with undesirable properties (e.g., those violating drug-likeness rules or containing toxic functionalities). lifechemicals.com

Virtual Screening: Once a library is designed, virtual screening techniques are used to computationally evaluate the binding of each compound to a specific biological target. Key methods include:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific receptor. The virtual library is then screened to find molecules that match this pharmacophore. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov In a study on pyrrolidine derivatives as α-mannosidase inhibitors, docking revealed that interactions such as hydrogen bonds and hydrophobic π-π stacking with aromatic amino acids were crucial for binding. nih.govup.pt A library based on the this compound scaffold could be screened against a target's binding site to prioritize compounds with the best predicted binding scores for synthesis and biological testing.

These computational approaches allow for the rapid and cost-effective identification of high-potential lead compounds from a large virtual library, significantly streamlining the early stages of drug discovery. nih.gov

Applications of 3 Phenylpyrrolidine 2 Carboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis

Role in Peptide Synthesis and Peptidomimetic Design

The incorporation of conformationally constrained amino acids is a powerful strategy in peptide design to control secondary structures like β-turns and helices. 3-Phenylpyrrolidine-2-carboxylic acid serves as a valuable proline chimera, combining the structural rigidity of the pyrrolidine (B122466) ring with the steric and electronic features of a phenylalanine side chain. mdpi.com This unique combination allows for the creation of peptidomimetics with enhanced metabolic stability, receptor affinity, and selectivity. mdpi.com

By replacing a native phenylalanine residue with this compound, chemists can introduce a significant conformational bias into a peptide backbone. This restriction of the Φ and ψ dihedral angles can stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. mdpi.com The strategic placement of this constrained analog is instrumental in structure-activity relationship (SAR) studies, helping to elucidate the bioactive conformation of a peptide. mdpi.com These insights are critical for transforming peptides into drug candidates with improved pharmacokinetic profiles. mdpi.com

Development of Bioactive Molecules and Drug Candidates

The 3-phenylpyrrolidine (B1306270) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The carboxylic acid functional group provides a convenient handle for further chemical modification, allowing for the synthesis of a wide array of derivatives.

A significant application of the this compound scaffold is in the development of anticonvulsant agents. Research has extensively focused on derivatives where the carboxylic acid and the secondary amine are incorporated into a succinimide (B58015) (pyrrolidine-2,5-dione) ring. N-substituted derivatives of 3-phenylpyrrolidine-2,5-dione (B1268348) have shown potent activity in various animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.govmdpi.comresearchgate.netnih.gov

Structure-activity relationship studies have revealed that the nature of the substituent on the nitrogen atom of the pyrrolidine-2,5-dione ring is crucial for anticonvulsant efficacy. nih.gov For instance, incorporating an N-arylpiperazinyl-alkyl moiety has yielded compounds with significant protective effects. nih.gov The substitution pattern on the phenyl ring at the 3-position also modulates the activity, with halogenated derivatives often exhibiting enhanced potency. mdpi.com

CompoundCore StructureSubstituent (R)Anticonvulsant Activity Highlight
Compound B3-Phenylpyrrolidine-2,5-dione-(CH2)n-N-arylpiperazineIdentified as a potent anticonvulsant in previous studies. nih.gov
Compound 63-(2-Chlorophenyl)pyrrolidine-2,5-dione-CH2-CO-N-(4-fluorophenyl)piperazineShowed 100% protection in the MES test and 75% protection in the 6 Hz test. mdpi.com
Compound 30(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamideVarious benzylamide derivativesDemonstrated potent, broad-spectrum activity in MES and 6 Hz seizure models. mdpi.com
Compound 333-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione-CH2-CH2-N-(4-(trifluoromethyl)phenyl)piperazineLead compound with ED50 (MES) = 27.4 mg/kg and ED50 (6 Hz) = 30.8 mg/kg. nih.gov

Derivatives of the this compound scaffold have also been investigated for their anti-inflammatory properties. Often, compounds developed as anticonvulsants exhibit secondary analgesic and anti-inflammatory effects. For example, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which are potent anticonvulsants, have also been shown to significantly reduce nociceptive responses in both the neurogenic and inflammatory phases of the formalin test. nih.gov

Furthermore, a study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, a compound structurally related to the core molecule, demonstrated notable inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. The compound exhibited dose-dependent anti-inflammatory effects in a carrageenan-induced edema model. mdpi.com

The pyrrolidine ring is a common motif in many antibacterial agents. researchgate.net Derivatives of this compound have been explored for their potential as novel antimicrobial drugs. A study focused on N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid demonstrated good antibacterial activity against several microorganisms, with potency in some cases exceeding that of the standard drug nalidixic acid. researchgate.net

In a related study, a series of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. Certain compounds in this series showed moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. rsc.org Another investigation into 5-oxopyrrolidine derivatives identified a compound with a 5-nitrothiophene substituent that displayed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov

Compound ClassTarget MicroorganismKey Finding
N-(2-Nitrophenyl)pyrrolidine-2-carboxylic acidsEnterococcus faecalis, Mycobacterium smegmatis, Escherichia coli, Proteus vulgarisMore potent than nalidixic acid against several bacterial strains. researchgate.net
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid derivativesStaphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosaModerate to good activity against tested Gram-positive and Gram-negative bacteria. rsc.org
5-Oxopyrrolidine derivative with 5-nitrothiopheneMultidrug-resistant Staphylococcus aureusPromising and selective antimicrobial activity. nih.gov

The antioxidant potential of scaffolds related to this compound has been an area of scientific inquiry. A study on a series of 3-pyrroline-2-one (B142641) derivatives, which are unsaturated analogs of the pyrrolidinone core, identified compounds with significant radical scavenging activity. nih.gov Specifically, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was highlighted as a promising scavenger of hydroxyl radicals, with efficacy comparable to conventional antioxidants like melatonin (B1676174) and gallic acid. nih.gov While this study does not directly involve this compound, it suggests that the pyrrolidinone scaffold can be a foundation for developing effective antioxidant compounds.

Catalysis and Asymmetric Synthesis

The field of asymmetric organocatalysis has been revolutionized by the use of chiral proline and its derivatives. unibo.it The secondary amine and carboxylic acid functional groups of proline can participate in enamine and hydrogen-bonding catalysis, respectively, making it a highly effective catalyst for a variety of stereoselective transformations. unibo.it

Substituted chiral pyrrolidines, such as this compound, are valuable building blocks for the synthesis of more complex and tailored organocatalysts. unibo.it While proline itself is a powerful catalyst, its solubility and efficacy can be limited in certain applications. The introduction of a phenyl group at the 3-position of the pyrrolidine ring can modulate the catalyst's steric and electronic properties, potentially leading to improved reactivity and stereoselectivity in asymmetric reactions. mdpi.com The development of synthetic methodologies to produce 3-substituted prolines with high enantiomeric purity is crucial for expanding the toolbox of organocatalysts available for the construction of complex chiral molecules. mdpi.com

Utility in Biochemical and Enzymatic Studies

Elucidating Enzyme-Substrate Interactions

The defined stereochemistry and rigid nature of this compound and its derivatives are highly valuable for structure-activity relationship (SAR) studies aimed at understanding and optimizing interactions between ligands and enzyme or receptor binding sites. By systematically modifying this core structure and assessing the impact on binding affinity and selectivity, researchers can map the topology of a binding pocket with high precision.

Interactive Data Table: Structure-Activity Relationship of Analogs at Ionotropic Glutamate (B1630785) Receptors nih.gov

Analog Modification (on Phenyl Ring)Target Receptor SubtypeFinding
Addition of 5'-substituentsNMDA ReceptorsGenerally increased selectivity for this receptor class.
Various 5'-substituentsGluN1/GluN2A vs. GluN1/GluN2B-DAchieved 3–34 fold preference for GluN1/GluN2A.
Parental ScaffoldGeneral iGluRsServed as a foundational structure for exploring the binding pocket.
Optimal SubstitutionsNMDA ReceptorsLed to antagonists with IC50 values down to 200 nM.

Investigations into Protein Folding

The process of protein folding is fundamentally governed by the sequence of amino acids and the conformational preferences they impart on the polypeptide chain. Proline plays a unique and critical role due to the conformational rigidity of its pyrrolidine ring, which restricts the backbone dihedral angles and influences the formation of secondary structures like β-turns and polyproline helices. nih.gov Substituting proline with a more constrained analog like this compound allows researchers to probe the effects of localized rigidity on peptide conformation and, by extension, on the principles of protein folding.

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics studies on oligopeptides containing related phenyl-substituted pyrrolidine units have provided direct insight into their conformational behavior. nih.gov These studies have shown that such residues can exist in a limited number of well-defined conformations in solution. For instance, in β-proline oligopeptides containing 5-phenylpyrrolidine-2-carboxylate units, the pyrrolidine ring was found to predominantly adopt a Cγ-endo conformation, a key determinant of the peptide's local structure. nih.gov By incorporating building blocks like this compound into peptide sequences, scientists can stabilize specific folds or turns, thereby dissecting the energetic contributions of local structure to the stability and folding pathway of a larger protein. This approach is instrumental in building a bottom-up understanding of how primary amino acid sequence dictates final three-dimensional protein architecture.

Interactive Data Table: Conformational Effects of Phenyl-Substituted Pyrrolidine Units in Peptides nih.govnih.gov

FeatureInfluence of this compoundMethod of StudyImplication for Protein Folding
Pyrrolidine Ring PuckerStabilizes specific puckering conformations (e.g., Cγ-endo).NMR Spectroscopy, Quantum MechanicsDictates local backbone geometry, a prerequisite for defined secondary structures.
Backbone Dihedral AnglesRestricts the available Φ and Ψ angles more than proline.Molecular ModelingReduces the entropic cost of folding into a specific conformation.
Secondary Structure PropensityCan act as a potent inducer of β-turns or helical structures.NMR Spectroscopy, Circular DichroismFacilitates the formation of key structural motifs that initiate folding.
Cis/Trans IsomerismThe bulky phenyl group can influence the energy barrier and equilibrium of peptide bond isomerization.NMR SpectroscopyAffects the kinetics of folding, as proline isomerization is often a rate-limiting step.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the constitution and stereochemistry of 3-phenylpyrrolidine-2-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecule's framework.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. pressbooks.publibretexts.org The protons on the pyrrolidine (B122466) ring and the phenyl group appear in more upfield regions. The chemical shift of the proton at the C2 position (the α-proton) is particularly sensitive to the stereochemistry of the molecule. For instance, in related 3-carboxyphenyl-pyrrolidine-2-carboxylic acid analogs, the chemical shift for this α-proton was observed at approximately 4.15 ppm for the trans diastereomer and 4.45 ppm for the cis diastereomer when measured in D₂O, highlighting the diagnostic power of NMR in distinguishing stereoisomers. nih.gov

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the range of 165–185 ppm. pressbooks.publibretexts.org Carbons of the phenyl group appear in the aromatic region (around 125-145 ppm), while the aliphatic carbons of the pyrrolidine ring are found in the upfield region of the spectrum.

Interactive Data Table: Typical NMR Chemical Shifts for this compound Moieties

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HCarboxylic Acid (R-COOH )10.0 - 13.0
¹HPhenyl (Ar-H )7.0 - 7.5
¹HPyrrolidine Ring (CH )2.0 - 4.5
¹³CCarbonyl (C =O)165 - 185
¹³CPhenyl (C -Ar)125 - 145
¹³CPyrrolidine Ring (C H)30 - 70

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands. A very broad and strong absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak typically found between 1710 and 1760 cm⁻¹. libretexts.org The exact position depends on factors like hydrogen bonding. Additional peaks corresponding to C-H bonds of the aromatic and aliphatic parts of the molecule, as well as C-N stretching, will also be present.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500 - 3300Strong, Broad
Carbonyl C=OStretch1710 - 1760Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
C-NStretch1020 - 1250Medium

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The primary chromophore in this compound is the phenyl group. Non-conjugated carboxylic acids typically absorb around 210 nm, which is often of limited utility. However, the presence of the phenyl ring will result in characteristic absorptions in the ultraviolet region, typically with a primary absorption band around 210-220 nm and a weaker, fine-structured secondary band around 260 nm.

Mass Spectrometry (MS)

Chromatographic Separations (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis and purification of this compound. Purity assessments by commercial suppliers are often performed using this technique. chemimpex.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier like formic acid), is typically employed. mdpi.com The compound is detected using a UV detector, leveraging the absorbance of the phenyl group.

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and low sensitivity. nih.gov To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative. chiralpedia.com For example, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach before GC analysis. chiralpedia.com The separation is then performed on a capillary column, and detection is often achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Advanced Characterization for Stereochemical Purity

Since this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the stereochemical purity (both diastereomeric and enantiomeric excess) is critical.

Chiral Derivatization Followed by Achiral Chromatography

One common strategy for determining enantiomeric excess is the use of a chiral derivatizing agent (CDA). bohrium.com The racemic or diastereomerically mixed acid is reacted with a single enantiomer of a CDA to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. bohrium.combirmingham.ac.uk The relative peak areas of the separated diastereomers directly correlate to the original enantiomeric or diastereomeric composition of the acid.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs). researchgate.net When a chiral analyte is dissolved in a solution containing a CSA, transient diastereomeric complexes are formed. These complexes have distinct NMR spectra, leading to the separation of signals for the two enantiomers in the ¹H or ³¹P NMR spectrum. nih.govresearchgate.netnih.gov The integration of these separated signals allows for the direct quantification of the enantiomeric excess. Proline-derived molecules, such as diphenylprolinols, have been effectively used as CSAs for the enantiodiscrimination of chiral carboxylic acids.

Direct Chiral Chromatography

Another powerful technique is direct chiral chromatography, most notably chiral HPLC. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids.

Future Directions and Emerging Research Avenues

Development of Highly Selective Receptor Modulators

The pyrrolidine (B122466) ring is a versatile scaffold that has been widely utilized by medicinal chemists to develop compounds for treating human diseases. researchgate.netunipa.it Its non-planar, three-dimensional structure allows for a thorough exploration of the pharmacophore space, which is crucial for achieving high target selectivity. researchgate.netunipa.it The development of highly selective receptor modulators based on the 3-phenylpyrrolidine-2-carboxylic acid framework is a primary focus of ongoing research. A key area of interest is the modulation of metabotropic glutamate (B1630785) receptors (mGluRs), with a particular emphasis on achieving subtype selectivity to minimize off-target effects. nih.gov

Future efforts will likely involve the synthesis of derivatives with fine-tuned steric and electronic properties to enhance their interaction with specific receptor subtypes. This can be achieved through the strategic placement of substituents on both the phenyl and pyrrolidine rings. The stereochemistry of the molecule will continue to be a critical factor, as different stereoisomers can exhibit markedly different biological activities. unipa.it The ultimate goal is to develop allosteric modulators that can fine-tune receptor activity with greater precision than traditional agonists or antagonists. nih.gov

Exploration of Novel Therapeutic Areas

While derivatives of this compound have been primarily investigated for their potential in treating central nervous system disorders, their therapeutic applications may extend to other areas. unipa.itrroij.com The inherent versatility of the pyrrolidine scaffold allows for the generation of a diverse range of compounds with the potential to interact with various biological targets. researchgate.netunipa.it

Recent studies have highlighted the potential of pyrrolidine derivatives in several novel therapeutic areas, including:

Anticonvulsant activity : Certain N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have shown promise as anticonvulsant agents in preclinical models. rroij.com

Antimicrobial and antifungal activity : The pyrrolidine nucleus is a structural component of many compounds exhibiting antimicrobial and antifungal properties. researchgate.net

Pain management : 3-Pyrrolidine-indole derivatives are being explored as selective modulators of serotonin (B10506) receptors, which could have applications in treating pain and mental health disorders. nih.gov

Future research will likely involve screening libraries of this compound derivatives against a wider range of biological targets to identify new therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Predicting biological activity : AI and ML algorithms can analyze large datasets to predict the biological activity of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.comeaspublisher.com

De novo drug design : Generative models can be used to design entirely new molecules with desired pharmacological properties, expanding the accessible chemical space. nih.gov

Optimizing synthesis pathways : AI can be used to devise more efficient and sustainable synthetic routes, reducing the time and cost of drug development. digitellinc.com

The application of AI and ML is expected to significantly enhance the efficiency and success rate of drug discovery programs focused on this compound derivatives. nih.gov

Advanced Synthetic Methodologies for Sustainable Production

The development of sustainable and efficient synthetic methods for producing this compound and its derivatives is a critical area of research. google.com Traditional synthetic routes can be inefficient and environmentally unfriendly. Modern approaches are focusing on:

Asymmetric synthesis : Organocatalytic asymmetric Michael addition reactions are being developed for the concise and highly enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives. rsc.orgresearchgate.net

Catalytic hydrogenation : The use of catalysts such as palladium on carbon, platinum oxide, and Raney nickel in catalytic hydrogenation reactions is being explored to produce specific isomers of pyrrolidine-2-carboxylic acid derivatives. google.com

Green chemistry : Efforts are being made to develop synthetic methods that utilize environmentally friendly reagents and solvents, and that minimize waste generation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for enantiomerically pure 3-phenylpyrrolidine-2-carboxylic acid, and how can stereochemical integrity be verified?

  • Methodological Answer: Enantioselective synthesis often employs chiral auxiliaries or catalytic asymmetric hydrogenation. For example, (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is synthesized via cyclization of protected amino acids, followed by deprotection. Stereochemistry is confirmed using chiral HPLC and 1H/13C-NMR. Key NMR signals include δ(ppm) = 7.48–7.34 (aromatic protons) and δ(ppm) = 171.5 (carboxylic acid C=O), with coupling constants (e.g., J = 9.7 Hz) confirming spatial arrangements .

Q. How does the pyrrolidine ring conformation influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer: The puckered conformation of the pyrrolidine ring affects steric hindrance and nucleophilicity. For instance, the cis or trans orientation of substituents (e.g., phenyl and carboxylic acid groups) modulates accessibility during Fmoc-based solid-phase peptide synthesis. Computational modeling (DFT) can predict optimal ring conformations for coupling efficiency .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) resolves stereochemistry. X-ray crystallography, as applied to (2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid analogs, provides absolute configuration validation. Thermal analysis (DSC) assesses purity and polymorphic stability .

Advanced Research Questions

Q. How can conflicting spectroscopic data for similar pyrrolidine derivatives be resolved during structural elucidation?

  • Methodological Answer: Contradictions in NMR or IR data often arise from rotamers or solvent effects. For example, (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid exhibits rotameric splitting in CDCl3, resolved using variable-temperature NMR. Comparative studies with crystallographic data (e.g., CCDC entries) validate assignments .

Q. What strategies optimize the enantiomeric excess (ee) of this compound in scalable synthesis?

  • Methodological Answer: Catalytic asymmetric hydrogenation with Rh(I)-DuPhos catalysts achieves >95% ee. Continuous flow reactors enhance reproducibility by controlling reaction parameters (pressure, temperature). Post-synthetic purification via recrystallization in ethanol/water mixtures further improves ee .

Q. How does the phenyl substituent’s position modulate bioactivity in enzyme inhibition studies?

  • Methodological Answer: Docking studies (AutoDock Vina) show that 3-phenyl substitution enhances hydrophobic interactions with enzyme active sites, such as prolyl oligopeptidase. Comparative assays with 2-phenyl analogs reveal a 10-fold increase in IC50 values, attributed to steric clashes in the 2-position .

Q. What computational models predict the metabolic stability of this compound-based prodrugs?

  • Methodological Answer: QSAR models incorporating logP, polar surface area, and CYP450 binding affinities predict hepatic clearance. MD simulations (AMBER) assess hydrolysis rates of ester prodrugs, guiding structural modifications (e.g., tert-butyl ester groups) to enhance plasma stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenylpyrrolidine-2-carboxylic Acid
Reactant of Route 2
3-phenylpyrrolidine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.